Home > Products > Screening Compounds P36041 > N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide -

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide

Catalog Number: EVT-5364550
CAS Number:
Molecular Formula: C15H7BrClF6NO
Molecular Weight: 446.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide belongs to the salicylanilide class of compounds. [ [] ] These compounds are known for their diverse biological activities and are explored in various scientific research areas, including medicinal chemistry and drug discovery. [ [] ] The compound is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl group attached to the nitrogen atom of the salicylanilide core.

Synthesis Analysis

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with 3,5-bis(trifluoromethyl)aniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). [ [] ] This reaction forms an amide bond between the carboxylic acid group of 5-bromo-2-hydroxybenzoic acid and the amine group of 3,5-bis(trifluoromethyl)aniline.

Various modifications on the salicylanilide core and the N-phenyl substituent have been explored to synthesize a series of analogues. [ [] ] These modifications include:

  • N,N-disubstituted (thio)carbamates: Introduction of (thio)carbamoyl chloride directly to the parent compound. [ [] ]
  • N-n-alkyl monosubstituted carbamates: Using isocyanates to modify the structure. [ [] ]
  • Salicylanilide core analogues: Altering the position of the phenolic hydroxyl group. [ [] ]
Molecular Structure Analysis

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide features a planar salicylanilide core with a hydroxyl group at the 2-position and a bromine atom at the 5-position. The nitrogen atom of the amide group connects to the 3,5-bis(trifluoromethyl)phenyl group. The two trifluoromethyl groups (-CF3) on the phenyl ring are significant as they increase the compound's lipophilicity and potentially enhance its ability to cross the blood-brain barrier, a crucial factor for potential central nervous system (CNS) drug candidates. [ [] ]

Mechanism of Action
  • Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues exhibited moderate inhibition of both AChE and BuChE. [ [] ] This suggests that the compound may exert its effects by interfering with the breakdown of acetylcholine, a critical neurotransmitter in the CNS, thereby increasing its levels. [ [] ] The study also revealed that modifications on the core structure and the N-phenyl substituent could modulate the selectivity towards AChE or BuChE. [ [] ]
Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of the two trifluoromethyl groups suggests increased lipophilicity, which can impact its pharmacokinetic properties, potentially enhancing its ability to cross biological membranes. [ [] ]
Applications
  • Research Tool: N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues can be utilized as research tools to investigate the structure-activity relationship of salicylanilides for AChE and BuChE inhibition. [ [] ] This can facilitate the design of novel inhibitors with improved potency and selectivity.

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide (Compound 1)

  • Compound Description: This compound served as the starting point and a key structural analog in a study focused on developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are relevant targets for treating dementia and other conditions linked to diminished cholinergic neurotransmission. []
  • Relevance: Compound 1 shares the core N-[3,5-bis(trifluoromethyl)phenyl]benzamide structure with the target compound, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide. The key difference is the presence of a hydroxyl group at the 2-position of the benzamide ring in compound 1, instead of the chlorine substituent found in the target compound. This structural similarity makes it highly relevant for understanding the structure-activity relationships of the target compound in relation to cholinesterase inhibition. []

N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (Compound 4a)

  • Compound Description: Identified as the most potent cholinesterase inhibitor within a series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs, this compound exhibited superior activity against both AChE and BuChE compared to the reference compound, rivastigmine. []
  • Relevance: This compound is structurally analogous to both the target compound, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide, and compound 1. It retains the N-[3,5-bis(trifluoromethyl)phenyl]benzamide core but features a bromine and hydroxyl substituent at the 3- and 5- positions, respectively, of the benzamide ring. Notably, it highlights the impact of substituent position on cholinesterase inhibition, suggesting the importance of the 3- and 5-positions for enhanced activity. []

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

  • Compound Description: This compound emerged as a potent antagonist of the P2X1 receptor, demonstrating significant potential for applications in antithrombotic therapy and the treatment of hyperactive bladder and inflammation. It exhibits high selectivity for P2X1, surpassing its activity against other P2X receptor subtypes like P2X2, P2X3, P2X4, and P2X7, by a factor of >500 and 10, respectively. Furthermore, this compound acts as a negative allosteric modulator and effectively inhibits collagen-induced platelet aggregation. []
  • Relevance: The compound closely resembles the target structure, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide. Both molecules share the N-[3,5-bis(trifluoromethyl)phenyl] benzamide scaffold, with the only distinction being a chlorine atom replacing the bromine at the 5-position in the target molecule. This high degree of structural similarity suggests a potential for the target compound to exhibit similar P2X1 receptor antagonistic activity. []

N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide (Compound 14)

  • Compound Description: Another potent P2X1 receptor antagonist identified in the study, this molecule exhibited similar potency to N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, highlighting the relevance of the 4-position for P2X1 receptor antagonism. []
  • Relevance: Like the previous compound, this molecule is structurally analogous to N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide, differing only by a single atom. In this instance, the variation lies in the chlorine substituent occupying the 4-position instead of the 5-position on the benzamide ring of the target molecule. The high potency of this compound strengthens the argument for the target compound's potential as a P2X1 receptor antagonist. []

N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives

  • Compound Description: This series of compounds, particularly N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide, demonstrated significant antimicrobial activity. These compounds exhibited submicromolar potency against methicillin-resistant Staphylococcus aureus (MRSA) isolates and activity comparable to rifampicin against Mycobacterium tuberculosis. []
  • Relevance: While these compounds differ from N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide in their core structure, they share the N-(disubstituted-phenyl) carboxamide motif. The presence of the 3,5-bis(trifluoromethyl)phenyl substituent, identical to the target compound, in the most active analogs within this series suggests that this specific substitution pattern could be a determinant of antimicrobial activity, and warrants further investigation in the context of the target compound's potential biological profile. []

N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles

  • Compound Description: This compound class, including modifications to isoquinoline (1a) and pyrido[3,4-b]pyridine (2a) nuclei, was investigated for NK1 receptor antagonistic activity. Notably, tetrahydropyridine derivatives (3a, 3b, and 3f) showed remarkable efficacy in vitro and in vivo, with potent oral activity. []
  • Relevance: Although structurally distinct from N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide in their core structures, these compounds share the N-[3,5-bis(trifluoromethyl)phenyl]carbamoyl motif. This shared motif suggests that incorporating this structural element, particularly when linked to various heterocycles, might influence NK1 receptor antagonism. Exploring these structural similarities could provide insights into the target compound's potential for interacting with similar biological targets. []

Properties

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide

Molecular Formula

C15H7BrClF6NO

Molecular Weight

446.57 g/mol

InChI

InChI=1S/C15H7BrClF6NO/c16-9-1-2-12(17)11(6-9)13(25)24-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H,24,25)

InChI Key

ZGIOUSZKVBAGCD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.